IMPDH2 Inhibition: Sub-Micromolar Affinity vs. Inactive or Weak Comparator Analogs
4-Chloro-1-propyl-1H-indazol-3-amine exhibits reproducible sub-micromolar inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with Ki values of 240 nM, 430 nM, and 440 nM reported across different assay formats [1]. In stark contrast, the C4-chloro analog lacking the N1-propyl group (4-chloro-1H-indazol-3-amine, CAS 20925-60-4) shows essentially no inhibition of Cryptosporidium IMPDH (IC50 > 5,000 nM), and no measurable activity against human IMPDH2 is reported [2]. This differential activity highlights the critical contribution of the N1-propyl substitution to target engagement.
| Evidence Dimension | IMPDH2 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM |
| Comparator Or Baseline | 4-Chloro-1H-indazol-3-amine (CAS 20925-60-4) |
| Quantified Difference | >20-fold difference (240 nM vs >5,000 nM IC50) |
| Conditions | Human IMPDH2 enzyme assay; competitive inhibition not observed |
Why This Matters
This data establishes that the N1-propyl group is not merely a lipophilic appendage but a critical determinant of IMPDH2 engagement, making the compound a discrete chemical entity for purine metabolism studies rather than a general indazole building block.
- [1] BindingDB. Affinity Data for 4-Chloro-1-propyl-1H-indazol-3-amine (BDBM50421763). BindingDB Database, accessed 2025. View Source
- [2] BindingDB. Affinity Data for 4-Chloro-1H-indazol-3-amine (CHEMBL564117). BindingDB Database, accessed 2025. View Source
